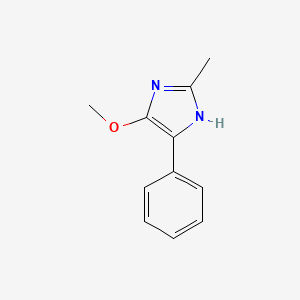

5-methoxy-2-methyl-4-phenyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methyl-5-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-12-10(11(13-8)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLLCUKGATWRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 2 Methyl 4 Phenyl 1h Imidazole

Direct Synthesis Approaches and Proposed Pathways

Direct synthesis approaches for 5-methoxy-2-methyl-4-phenyl-1H-imidazole would involve the strategic assembly of the imidazole (B134444) core from acyclic precursors in a single or few steps. These methods are often favored for their efficiency and atom economy.

Classical Multi-Component Reactions for Imidazole Ring Formation.bohrium.comresearchgate.net

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a one-pot fashion. bohrium.comresearchgate.net Several classical MCRs are well-suited for the synthesis of the imidazole scaffold and can be conceptually applied to the target molecule.

The Biginelli reaction, traditionally used for the synthesis of dihydropyrimidinones, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com While not a direct route to imidazoles, related multi-component condensations can be envisioned. A plausible Biginelli-type approach for this compound would necessitate modification of the traditional components. For instance, a reaction involving benzaldehyde, a suitable 1,2-dicarbonyl compound, an amine, and a source of the 2-methyl group could potentially form the desired imidazole ring. However, the direct application of the classical Biginelli reaction is not conventional for imidazole synthesis.

| Reaction Component | Proposed Precursor for this compound |

| Aldehyde | Benzaldehyde |

| Active Methylene Compound | A methoxy-containing β-ketoester or equivalent |

| Amide/Amidine Source | Acetamidine (to provide the 2-methyl group and one nitrogen) |

| Additional Nitrogen Source | Ammonia (B1221849) or an ammonium (B1175870) salt |

More direct and established MCRs for imidazole synthesis include the Van Leusen, Strecker, and Hantzsch reactions.

The Van Leusen imidazole synthesis is a versatile three-component reaction that combines an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgtsijournals.comacs.orgwikipedia.org This method is highly effective for preparing a wide range of substituted imidazoles. tsijournals.comresearchgate.net For the synthesis of this compound, a proposed pathway would involve the reaction of an appropriate imine with a substituted TosMIC derivative. A one-pot protocol could involve the in-situ formation of the imine from an aldehyde and an amine, followed by the addition of TosMIC. acs.org

A potential Strecker-type synthesis could also be adapted. The classical Strecker synthesis produces α-amino nitriles from an aldehyde, ammonia, and cyanide. organic-chemistry.orgwikipedia.org This can be extended to the synthesis of imidazole derivatives. researchgate.netrsc.org A plausible route would involve the reaction of an α-amino nitrile intermediate with a suitable reagent to form the imidazole ring.

The Hantzsch thiazole (B1198619) synthesis , while primarily for thiazoles, has principles that can be conceptually extended to imidazole synthesis by using an amidine instead of a thioamide. nih.govasianpubs.org The reaction of an α-haloketone with an amidine is a well-established method for preparing imidazoles. For the target compound, this would involve the reaction of an appropriately substituted α-haloketone with acetamidine.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | General Conditions |

| Van Leusen Synthesis | Phenyl-substituted aldehyde | Methoxy-containing amine | Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3), Solvent (e.g., DMF) |

| Strecker-type Synthesis | α-dicarbonyl compound (e.g., phenylglyoxal) | Aldehyde (e.g., acetaldehyde) | Ammonia/Ammonium salt | Acid or base catalysis |

| Hantzsch-type Synthesis | α-haloketone (e.g., 2-bromo-1-phenylethanone with a methoxy (B1213986) precursor) | Acetamidine | Not Applicable | Heat, various solvents |

Advanced Catalytic Synthesis Protocols.bohrium.com

Modern synthetic chemistry has seen the rise of advanced catalytic protocols that offer high efficiency, selectivity, and milder reaction conditions for the synthesis of heterocyclic compounds, including imidazoles. bohrium.com

Transition metal catalysts, particularly those based on copper and palladium, have been extensively used in the synthesis of imidazoles. bohrium.comresearchgate.net

Copper(I)-catalyzed reactions are particularly prominent. researchgate.net These can include cycloaddition reactions and cross-coupling methodologies. rsc.orgacs.org A proposed Cu(I)-catalyzed synthesis of this compound could involve a multi-component reaction of an alkyne, an amine, and a nitrogen source, or a [3+2] cycloaddition strategy. acs.orgchim.itnih.gov Copper-mediated oxidative C-H functionalization is another powerful tool for constructing highly substituted imidazoles. nih.gov

Palladium-catalyzed cross-coupling reactions also offer a viable route. researchgate.netfrontiersin.org For instance, a tandem catalytic approach could involve the carbonylation of an aryl halide with an imine to generate a 1,3-dipole, which then undergoes a cycloaddition to form the imidazole ring. researchgate.net

| Catalyst Type | General Reaction | Proposed Precursors |

| Copper (I) | [3+2] Cycloaddition / Multi-component reaction | Phenylacetylene, a methoxy-containing nitrogen source, and a methyl-containing component |

| Palladium | Tandem Carbonylation/Cycloaddition | Aryl iodide (e.g., iodobenzene), a methoxy and methyl-containing imine, Carbon Monoxide |

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metal catalysts. rsc.orgrsc.org These strategies often rely on the use of organocatalysts or iodine-mediated reactions. organic-chemistry.org

A plausible metal-free approach for the synthesis of this compound could involve a cascade reaction promoted by a common organic reagent. For instance, a CBr4-mediated tandem cyclization of an amidine with a suitable ketone could be a potential route. researchgate.net Another possibility is an iodine-mediated oxidative [4+1] cyclization of enamines. organic-chemistry.org These methods offer the advantages of being environmentally benign and operationally simple. rsc.org

| Strategy | Promoter/Catalyst | Proposed Precursors |

| Tandem Cyclization | CBr4 | Acetamidine, a methoxy-substituted phenyl ketone |

| Oxidative Cyclization | Iodine | A methoxy- and phenyl-substituted enamine, a nitrogen source (e.g., TMSN3) |

Regioselective Synthesis of Substituted Imidazoles

Regioselectivity is paramount in the synthesis of asymmetrically substituted imidazoles. The challenge lies in directing the formation of bonds to specific carbon and nitrogen atoms within the heterocyclic core.

Several classical and modern synthetic strategies allow for the controlled construction of the imidazole ring. The choice of method dictates the placement of substituents.

Multi-component Reactions: One of the most common approaches is the one-pot condensation of three or four components. The Radziszewski synthesis and its variations, which typically involve a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt), are foundational. organic-chemistry.orgderpharmachemica.com In this framework, the substituents on the 1,2-dicarbonyl precursor determine the groups at the C4 and C5 positions, while the aldehyde provides the substituent for the C2 position.

Cyclization of Pre-functionalized Acyclic Precursors: This strategy involves the stepwise construction of a linear precursor containing all the necessary atoms and substituents, which then undergoes a cyclization reaction to form the imidazole ring. For instance, the cyclization of amido-nitriles can form disubstituted imidazoles. rsc.org

Functionalization of the Imidazole Core: An alternative approach begins with a pre-formed imidazole ring, which is then functionalized. This often involves the use of halogenated imidazoles, such as 2,4,5-tribromoimidazole, which can undergo selective sequential cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to introduce aryl groups at specific positions. researchgate.net Palladium-catalyzed C-H arylation offers another route, where the regioselectivity can be controlled by directing groups and reaction conditions to functionalize the C2, C4, or C5 positions. nih.gov

The general reactivity of the imidazole ring plays a crucial role in these strategies. The C2 position has the most acidic proton, while the C5 position is highly reactive toward electrophilic substitution. nih.gov These inherent properties are exploited to achieve regioselective functionalization.

To synthesize this compound, the chosen synthetic route must precisely control the introduction of each group.

C2-Methyl Group: In a multi-component synthesis, the methyl group at the C2 position would typically originate from acetaldehyde (B116499) (CH₃CHO) serving as the aldehyde component.

C4-Phenyl and C5-Methoxy Groups: The arrangement of the phenyl group at C4 and the methoxy group at C5 is the most significant regiochemical challenge. In a classical condensation reaction, this would require a 1,2-dicarbonyl precursor of the type Ph-CO-C(OCH₃)=O, which is not a readily available starting material. A more viable strategy involves starting with precursors where these groups are already correctly positioned. For example, the reaction of an α-methoxy-α-phenyl ketone or aldehyde with an appropriate nitrogen source could be envisioned. Another route could involve the cyclization of an N-acyl-α-amino ketone, where the substituents are strategically placed on the acyclic backbone.

A plausible multi-component approach could involve the reaction of phenylglyoxal (B86788) (for the C4-phenyl group), acetaldehyde (for the C2-methyl group), and a source of ammonia, with a subsequent or concurrent introduction of the methoxy group at the C5 position. However, direct and selective C5-methoxylation of a pre-formed 2-methyl-4-phenyl-1H-imidazole would be challenging due to competing reactions at other positions. Therefore, methods that construct the ring from a C5-methoxy-containing fragment are generally preferred for achieving such specific substitution patterns.

Precursor Chemistry and Starting Material Functionalization

The availability and synthesis of appropriately functionalized starting materials are critical for the successful synthesis of the target imidazole.

While specific precursors for the direct synthesis of this compound are not commonly documented, the synthesis of related building blocks provides insight into the required chemical transformations. The synthesis of molecules containing methoxy and phenyl groups is well-established.

For example, p-methoxyphenylacetonitrile can be synthesized from anisyl alcohol by converting it to anisyl chloride and subsequently reacting it with sodium cyanide. orgsyn.org This nitrile is a versatile precursor for introducing a p-methoxyphenyl group. Similarly, 4-methoxybenzoyl chloride, prepared by chlorinating 4-methoxybenzoic acid with reagents like thionyl chloride, is a useful intermediate for introducing a methoxy-benzoyl moiety. chemicalbook.com

Although the user-suggested precursor 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)acetonitrile is a biphenyl (B1667301) compound and not a direct precursor for the target imidazole, its name indicates the types of structures that can be assembled in organic synthesis. nih.gov The synthesis of such molecules often involves cross-coupling reactions to form the biphenyl core.

| Precursor Name | Typical Synthesis Method | Key Reagents |

|---|---|---|

| p-Methoxyphenylacetonitrile | Cyanation of anisyl chloride | Anisyl alcohol, HCl, NaCN |

| 4-Methoxybenzoyl chloride | Chlorination of carboxylic acid | 4-Methoxybenzoic acid, Thionyl chloride (SOCl₂) |

| 4'-Methoxy-biphenyl-2-carboxylic acid | Grignard reaction with phthalic anhydride (B1165640) | 4-Methoxyphenylmagnesium bromide, Phthalic anhydride |

Nitrile, alkyne, and carbonyl groups are versatile functionalities that serve as key handles in the construction of the imidazole ring.

Nitrile Precursors: Nitriles are valuable starting materials for heterocycle synthesis. For instance, a nickel-catalyzed cyclization of amido-nitriles can produce 2,4-disubstituted imidazoles. rsc.org The reaction proceeds through the addition of nickel to the nitrile, followed by tautomerization and dehydrative cyclization. rsc.org Aldehydes can also be converted into nitriles using reagents like hydroxylamine (B1172632) hydrochloride, promoted by imidazole hydrochloride, providing a route to functionalized nitrile intermediates. nih.gov

Alkyne Precursors: Terminal alkynes can undergo copper-catalyzed regioselective diamination with amidines to yield 1,2,4-trisubstituted imidazoles. organic-chemistry.org Ruthenium-catalyzed oxidative bisfunctionalization of alkynes can generate cis-enediol diacetates, which can then be reacted with an ammonia source to form imidazole derivatives. researchgate.net

Carbonyl Precursors: Carbonyl compounds, particularly 1,2-diketones (like benzil) and α-hydroxyketones, are the most frequently used precursors for imidazole synthesis. researchgate.netrsc.org In the classic three-component reaction, the dicarbonyl compound reacts with an aldehyde and ammonium acetate (B1210297) to form a tri-substituted imidazole. researchgate.net For the target molecule, this would involve a dicarbonyl with a phenyl group and a precursor for the methoxy group. Alternatively, α-haloketones (e.g., 2-bromoacetophenone (B140003) derivatives) can react with formamide (B127407) to produce 4-phenyl-1H-imidazoles, which could then be further functionalized. nih.gov

Sustainable and Efficient Synthesis Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods, often referred to as "green chemistry." These principles are increasingly applied to the synthesis of imidazoles to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net

Microwave and Ultrasound Irradiation: The use of microwave (MW) and ultrasound irradiation has been shown to significantly accelerate the synthesis of imidazoles, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netresearchgate.net For instance, the synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes can be efficiently carried out under microwave irradiation. researchgate.net

Green Catalysts: Researchers are exploring the use of environmentally benign and recyclable catalysts. Magnetic catalysts, for example, offer a sustainable approach as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. rsc.org This reduces catalyst waste and cost.

Multi-component Reactions (MCRs): One-pot MCRs are inherently efficient as they combine several synthetic steps into a single operation, reducing the need for intermediate purification, minimizing solvent use, and saving time. researchgate.net The synthesis of polysubstituted imidazoles is well-suited to MCR strategies. organic-chemistry.org

Solvent-Free Conditions: Performing reactions under solvent-free conditions, for example by using ball milling, is a key green chemistry principle. researchgate.net This eliminates the environmental and health issues associated with volatile organic solvents.

These sustainable approaches are not only environmentally friendly but also often lead to more economical and efficient production of complex molecules like substituted imidazoles. rsc.org

Microwave-Assisted Synthesis of Imidazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in synthetic chemistry, recognized for its ability to dramatically reduce reaction times, improve product yields, and enhance purity compared to conventional heating methods. nih.govorientjchem.org This technology utilizes the efficient heating of polar molecules through the direct coupling of microwave energy, leading to rapid temperature increases within the reaction mixture. orientjchem.org The application of microwave irradiation is particularly effective for multi-component reactions, which are commonly used to construct complex molecules like polysubstituted imidazoles in a single step. nih.gov

The synthesis of imidazole derivatives under microwave conditions often involves a one-pot condensation of three or four components. researchgate.net For a 2,4,5-trisubstituted imidazole, a common approach is the reaction between a 1,2-dicarbonyl compound (or an equivalent such as an α-hydroxy ketone), an aldehyde, and an ammonia source, typically ammonium acetate. researchgate.netasianpubs.org This methodology is noted for being an environmentally friendly technique that offers short reaction times and produces fewer by-products. nih.gov

In a plausible microwave-assisted synthesis for this compound, the key starting materials would be a precursor for the 4-phenyl-5-methoxy backbone, along with sources for the 2-methyl group and the nitrogen atoms of the imidazole ring. A potential pathway involves the condensation of 2-methoxy-1-phenylethanone, acetaldehyde, and ammonium acetate. The reaction mixture, potentially with a catalyst in a suitable solvent or under solvent-free conditions, is subjected to microwave irradiation, leading to rapid cyclization and formation of the desired imidazole ring. The advantages of this method include operational simplicity and significantly reduced reaction times, often from hours to mere minutes. asianpubs.org

Research on analogous trisubstituted and tetrasubstituted imidazoles demonstrates the typical conditions and outcomes of microwave-assisted synthesis.

| Reactants | Microwave Conditions | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzil, Aldehyde, NH4OAc, Primary Amine | Solvent-free, Acidic Alumina | Not Specified | Good to Excellent | researchgate.net |

| 1,2-dicarbonyl, Aldehyde, NH4OAc | 400 W, H2O as solvent | 4–9 | High | researchgate.net |

| Substituted Acetohydrazide, Aldehyde | 800 W, DMSO | 2–3 | 85–96 | asianpubs.org |

| Schiff Base, NH4OAc, Benzil | 1000 W, Solvent-free, Silica (B1680970) Gel | 12–16 | 78–92 |

Solvent-Free Reaction Conditions for Imidazole Core Formation

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic solvents that pose environmental and health risks. asianpubs.orgrsc.org These reactions, often conducted by heating a mixture of neat reactants, can offer significant advantages, including high efficiency, ease of product separation, mild reaction conditions, and reduced chemical waste. asianpubs.orgsciepub.com The absence of a solvent can also accelerate reaction rates and, in some cases, improve selectivity. asianpubs.org

The formation of the imidazole core is well-suited to solvent-free conditions. One of the most established methods is the Debus-Radziszewski reaction, which involves the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. researchgate.netamazonaws.com This reaction can be performed by simply heating the mixture of reagents, sometimes with the aid of a catalyst to improve efficiency. sciepub.comamazonaws.com Various catalysts, including Brønsted acidic ionic liquids and silica gel, have been employed to facilitate the reaction under solvent-free conditions, often leading to excellent yields in short timeframes. sciepub.com

For the synthesis of this compound, a solvent-free approach would involve mixing the precursors—such as 2-methoxy-1-phenylethanone, an acetaldehyde source, and ammonium acetate—and heating the mixture. The reaction proceeds through the condensation of the components and subsequent cyclization to form the imidazole ring. This method avoids the need for potentially hazardous solvents and simplifies the work-up procedure, as the product can often be isolated directly from the reaction mixture. asianpubs.orgsciepub.com The efficiency of this one-pot synthesis highlights its utility in producing multi-substituted imidazole derivatives. asianpubs.org

The effectiveness of solvent-free conditions for producing substituted imidazoles has been demonstrated across numerous studies, with typical reaction parameters outlined below.

| Reactants | Catalyst/Support | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzene-1,2-diamine, Aldehyde, NH4OAc | None | Heating to ~70 °C | ~1 h | High | asianpubs.org |

| 1,2-dicarbonyl, Aldehyde, NH4OAc | Diethyl ammonium hydrogen phosphate | 100 °C | 15–30 min | 90–96 | sciepub.com |

| Aldehyde, Benzil, NH4OAc | Lactic Acid | High Temperature | Not Specified | Good to Excellent | rsc.org |

| Primary Amine, Aldehyde, NH4OAc, Benzil | Silica Gel | Microwave Heating | 8–16 min | 72–92 |

Reaction Mechanisms in the Synthesis of 5 Methoxy 2 Methyl 4 Phenyl 1h Imidazole

Mechanistic Pathways of Imidazole (B134444) Ring Construction

The formation of the imidazole ring involves the strategic assembly of a five-atom system containing two nitrogen and three carbon atoms. The principal mechanistic approaches vary in the nature of the key bond-forming steps and the intermediates involved.

A sophisticated strategy for forming heterocyclic systems involves the transformation of stable precursors through the extrusion of dinitrogen (N₂). The ring-opening of 1,2,3-triazoles, in particular, has become a well-established method for generating reactive carbene intermediates that can be trapped intramolecularly to form new rings. mdpi.comcolab.ws

This process, known as denitrogenative transannulation, can be initiated by thermal, photochemical, or, more commonly, transition-metal-catalyzed conditions. nih.gov For instance, an acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives provides an efficient route to 2-substituted 1H-imidazoles. mdpi.comcolab.wsnih.gov The mechanism proceeds through the intramolecular cyclization of the triazole, followed by ring-opening and the formation of a carbene intermediate. mdpi.comcolab.ws This carbene can then undergo various synthetically useful transformations, including insertion into O-H bonds. mdpi.comcolab.wsnih.gov

Transition metals, especially rhodium and copper complexes, are particularly effective at catalyzing these transformations. nih.govacs.org The reaction of 1-sulfonyl-1,2,3-triazoles with nitriles, catalyzed by rhodium(II), yields imidazoles through the formation of a rhodium iminocarbenoid intermediate. nih.govorganic-chemistry.org A plausible mechanism involves the nucleophilic attack of the nitrile on the rhodium carbene, leading to an ylide intermediate which then cyclizes and eliminates the metal catalyst to furnish the imidazole ring. nih.gov

| Precursor Type | Key Intermediate | Resulting Imidazole | Reference |

| 5-Amino-1,2,3-triazoles | Carbene | 2-Substituted 1H-imidazoles | mdpi.com, colab.ws |

| 1-Sulfonyl-1,2,3-triazoles | Rhodium Iminocarbenoid | Substituted Imidazoles | organic-chemistry.org, nih.gov |

| Pyridotriazoles | Copper-Carbene Complex | Imidazo[1,5-a]pyridines | acs.org |

The intramolecular cyclization of functionalized open-chain precursors is a direct and fundamental approach to imidazole synthesis. The cyclization of amido-nitriles represents a mild and effective method for creating disubstituted imidazoles. rsc.org This reaction can be catalyzed by nickel, proceeding via the catalyst's addition to the nitrile group. rsc.org The subsequent steps involve proto-demetallation, tautomerization, and a final dehydrative cyclization to yield the aromatic imidazole core. rsc.org

A related approach involves the condensation of metalated isocyanides with nitrogen-containing electrophiles like nitriles. nih.gov Deprotonation of an isocyanide, such as anisylsulfanylmethylisocyanide (Asmic), creates a potent nucleophile. nih.gov This nucleophile can attack a nitrile, forming a transient imine intermediate that readily undergoes cyclization to afford the imidazole. nih.gov The conjugate acid of the base used for deprotonation often facilitates the necessary proton transfers for the in-situ cyclization. nih.gov

[3+2] Cycloaddition reactions are powerful tools in heterocyclic synthesis, allowing for the rapid construction of five-membered rings from two components. In the context of imidazole synthesis, this typically involves the reaction of a three-atom component (e.g., an azomethine ylide) with a two-atom component (e.g., a nitrile).

One such protocol involves the reaction of azomethine ylide precursors with various benzonitriles. thieme-connect.com This reaction can be catalyzed by an acid, such as trifluoroacetic acid (TFA), and proceeds through a concerted mechanism to form an imidazoline (B1206853) intermediate. thieme-connect.com Subsequent oxidation of the crude imidazoline yields the fully aromatic imidazole. thieme-connect.com Other Lewis acids, such as BF₃·Et₂O, can promote the reaction of triazoles and nitriles to form protected imidazoles. rsc.org The proposed mechanism involves the ring opening of the triazole to form a diazo-imine, followed by the acid-promoted addition of the nitrile to create a nitrilium intermediate, which then cyclizes. rsc.org

Metal-catalyzed [3+2] cycloadditions are also prevalent. Copper-catalyzed reactions, for example, provide a simple and regioselective route to multisubstituted imidazoles, often using molecular oxygen as a benign oxidant. organic-chemistry.orgacs.org

Role of Catalysts in Reaction Mechanisms

Catalysts are pivotal in modern imidazole synthesis, enhancing reaction rates, controlling regiochemistry, and enabling reactions under milder conditions. Both metal complexes and small organic molecules (organocatalysts) are employed to mediate key bond-forming events.

Transition metals offer diverse reactivity modes, including C-H activation, cross-coupling, and carbene/nitrene transfer, which have been harnessed for imidazole synthesis.

Copper (Cu): Copper catalysts are widely used in imidazole synthesis. beilstein-journals.org They can facilitate [3+2] cycloaddition reactions and oxidative cyclizations. organic-chemistry.orgacs.org In some mechanisms, a Cu(I) species is oxidized to a Cu(II) or Cu(III) state during the catalytic cycle. beilstein-journals.org For example, in the synthesis of imidazopyridines, a Chan-Lam coupling (C-N bond formation) can be followed by an Ullmann coupling (intramolecular cyclization) with the copper catalyst cycling between Cu(I), Cu(II), and Cu(III) oxidation states, using air as the terminal oxidant. beilstein-journals.org Copper can also mediate denitrogenative transannulation reactions, where a copper-carbene complex is a key intermediate. acs.org

Nickel (Ni): Nickel catalysts are effective in promoting the cyclization of amido-nitriles. The mechanism involves the addition of nickel to the nitrile, which activates it for cyclization. rsc.org

Iron (Fe): Iron catalysts can be used to promote the reaction between amidoximes and enones to form imidazoles substituted with a ketone moiety. rsc.org Nano-magnetic catalysts like Fe₃O₄ have also been employed, offering the advantage of easy recovery and recycling. rsc.org

Gold (Au): Gold catalysis can be used to generate highly electrophilic α-imino gold carbene intermediates. These intermediates are reactive enough to engage with weak nucleophiles, such as a nitrile used as the reaction solvent, in a [2+2+1] cycloaddition to deliver the imidazole product. organic-chemistry.org

Ruthenium (Ru): Diruthenium(II) catalysts have been used in "borrowing hydrogen" processes, where a benzylic alcohol, a 1,2-diketone, and ammonium (B1175870) acetate (B1210297) react to form the imidazole ring under aerobic conditions. rsc.org Ruthenium(II) has also been employed in the intermolecular coupling of imidamides and diazo compounds via C-H activation to synthesize indole (B1671886) derivatives, a strategy that highlights its capacity for [4+1] annulation reactions. nih.gov

| Metal Catalyst | Synthetic Method | Mechanistic Role | Reference |

| Copper (Cu) | [3+2] Cycloaddition / Oxidative Cyclization | Promotes cycloaddition, redox cycling (Cu(I)/Cu(II)/Cu(III)) | acs.org, beilstein-journals.org |

| Nickel (Ni) | Cyclization of Amido-Nitriles | Addition to and activation of nitrile group | rsc.org |

| Iron (Fe) | [3+2] Addition | Promotes reaction of amidoximes and enones | rsc.org |

| Gold (Au) | [2+2+1] Cycloaddition | Formation of α-imino gold carbene intermediates | organic-chemistry.org |

| Ruthenium (Ru) | "Borrowing Hydrogen" / C-H Activation | Hydrogen transfer, C-H activation for annulation | rsc.org, nih.gov |

| Rhodium (Rh) | Denitrogenative Transannulation | Formation of rhodium iminocarbenoid intermediates | organic-chemistry.org, nih.gov |

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a powerful strategy in synthesis. tandfonline.com In imidazole formation, organocatalysts often function as Brønsted or Lewis acids or bases. researchgate.net

Acid Catalysis: Simple acids like trifluoroacetic acid (TFA) can catalyze the condensation of components in multicomponent reactions or promote [3+2] cycloadditions. thieme-connect.comtandfonline.com The acid protonates a carbonyl or imine group, activating it toward nucleophilic attack and facilitating cyclization and dehydration steps. Pivalic acid has also been reported to promote four-component reactions to yield tetrasubstituted imidazoles. tandfonline.com Imidazolium-based ionic liquids can also serve as Brønsted acid catalysts, with the acidic proton on the imidazole ring activating substrates like epoxides or aldehydes. mdpi.com

Base Catalysis: Bases play a crucial role in reactions that require deprotonation to generate a nucleophile. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO), a non-nucleophilic base, is used in the synthesis of C-4 ester-substituted imidazoles from amidoximes and methyl propiolate. rsc.orgnih.gov Imidazole itself can act as a catalyst, exhibiting amphoteric properties by functioning as both a base and a weak acid. researchgate.netnih.gov In biological systems, the histidine residue's imidazole side chain is a quintessential example of acid-base and nucleophilic catalysis. nih.gov

Intramolecular Cyclizations and Rearrangements

Intramolecular reactions, where different parts of the same molecule react with each other, are powerful tools in heterocyclic synthesis. They offer high efficiency and regioselectivity by pre-orienting the reacting functional groups. For imidazole synthesis, these can include the cyclization of a functionalized linear precursor or the rearrangement of another heterocyclic ring system into the imidazole core.

Pummerer-like Rearrangements

The Pummerer rearrangement and its variants are versatile methods for the formation of carbon-heteroatom bonds and have been applied to the synthesis of complex heterocyclic frameworks. acs.orgnumberanalytics.com The classic Pummerer reaction involves the rearrangement of a sulfoxide (B87167) in the presence of an acid anhydride (B1165640) (like acetic anhydride) to form an α-acyloxy-thioether. tcichemicals.comwikipedia.org This transformation proceeds through a key thionium (B1214772) ion intermediate, which is highly electrophilic and can be trapped by various nucleophiles. acs.org

In the context of imidazole synthesis, a "Pummerer-like" cascade reaction can be envisioned. organic-chemistry.org This process can facilitate the formation of the imidazole ring through a sequence involving carbon-nitrogen bond formations and subsequent aromatization under mild conditions. organic-chemistry.org

The general mechanism begins with the activation of a sulfoxide precursor. This is followed by an elimination step to generate the critical thionium ion. This electrophilic intermediate can then be trapped by an intramolecular nitrogen nucleophile, initiating the cyclization to form a five-membered ring. Subsequent elimination and aromatization steps would then yield the substituted imidazole. acs.org The versatility of this reaction allows for its use in modifying complex molecules and natural products. organic-chemistry.org

Key Features of Pummerer-type Reactions in Heterocyclic Synthesis

| Feature | Description | Reference |

| Key Intermediate | Thionium ion (R-S+=CH₂) | acs.org |

| Activators | Acetic anhydride, Trifluoroacetic anhydride (TFAA) | wikipedia.orgresearchgate.net |

| Process | Can be used for C-C and C-heteroatom bond formation | wikipedia.org |

| Application | Formation of five-membered ring heterocycles | acs.org |

Boulton-Katritzky Rearrangement

The Boulton-Katritzky rearrangement is a well-known heterocyclic rearrangement that can be employed to synthesize imidazoles from other five-membered heterocyclic rings, such as 1,2,4-oxadiazoles. idexlab.com This reaction involves a three-atom side chain on the starting heterocycle, which becomes incorporated into the new ring.

For instance, a 3-amino-1,2,4-oxadiazole can react with a β-dicarbonyl compound to form a β-enaminocarbonyl intermediate. Upon treatment with a base, this intermediate undergoes the Boulton-Katritzky rearrangement. The mechanism involves the cleavage of the N-O bond in the oxadiazole ring and subsequent intramolecular cyclization to form the imidazole ring. idexlab.com This strategy provides a unique pathway to substituted 2-aminoimidazoles that might be otherwise difficult to access.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. High-field NMR experiments provide detailed information about the chemical environment of each nucleus, primarily ¹H and ¹³C, and the connectivity between them.

High-Field ¹H NMR and ¹³C NMR for Assignment of Methoxy (B1213986), Methyl, and Phenyl Resonances

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the functional groups present in 5-methoxy-2-methyl-4-phenyl-1H-imidazole.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the methoxy, methyl, and phenyl protons. The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the downfield region of approximately 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The methyl group (-CH₃) protons at the C2 position of the imidazole (B134444) ring will also present as a singlet, generally at a more upfield position, around 2.2-2.6 ppm. The protons of the phenyl group will exhibit more complex splitting patterns (multiplets) in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm, arising from spin-spin coupling between adjacent protons on the ring. The exact chemical shifts and coupling constants would depend on the specific electronic effects of the imidazole ring on the phenyl substituent. The N-H proton of the imidazole ring is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears downfield.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The methoxy carbon is expected to resonate around 55-60 ppm. The methyl carbon at C2 would likely appear in the upfield region, approximately at 10-15 ppm. The carbons of the phenyl ring will show a series of signals in the aromatic region, typically from 125 to 140 ppm. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are also characteristic, with C2, being adjacent to two nitrogen atoms, appearing further downfield (around 145-155 ppm) compared to C4 and C5.

Table 1: Representative ¹H NMR Data for this compound (Note: These are illustrative values based on similar structures and may not represent actual experimental data.)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~3.8 | Singlet |

| -CH₃ | ~2.4 | Singlet |

| Phenyl-H | ~7.2-7.8 | Multiplet |

| N-H | Variable | Broad Singlet |

Table 2: Representative ¹³C NMR Data for this compound (Note: These are illustrative values based on similar structures and may not represent actual experimental data.)

| Carbon | Chemical Shift (δ, ppm) |

| -OCH₃ | ~58 |

| -CH₃ | ~13 |

| Phenyl-C | ~127-135 |

| Imidazole C4/C5 | ~120-140 |

| Imidazole C2 | ~150 |

Advanced 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY, H2BC, ADEQUATE)

While 1D NMR provides fundamental information, 2D NMR experiments are indispensable for the complete and unambiguous assignment of the complex spectral data and for confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation techniques that reveal proton-proton coupling networks. In the case of this compound, these experiments would be crucial for assigning the protons within the phenyl ring by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that maps protons to their directly attached carbons. This technique would definitively link the proton signals of the methoxy and methyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to identify protons that are close in space, even if they are not directly coupled. This can be useful for determining the preferred conformation of the molecule, for example, the relative orientation of the phenyl ring with respect to the imidazole ring.

More advanced techniques like H2BC (Heteronuclear 2-Bond Correlation) and ADEQUATE (Adequate Double Quantum Transfer Experiment) can provide even more specific information about two-bond C-H correlations and direct C-C correlations, respectively, further solidifying the structural assignment.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key expected absorption bands include:

N-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the imidazole ring.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the imidazole and phenyl rings will give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the methoxy group is expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the phenyl ring can provide information about its substitution pattern and are typically observed in the 650-900 cm⁻¹ region.

Table 3: Representative FT-IR Data for this compound (Note: These are illustrative values based on similar structures and may not represent actual experimental data.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | ~2950 |

| C=N / C=C Stretch | ~1500-1600 |

| C-O Stretch | ~1250, 1050 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric breathing modes of the phenyl and imidazole rings. The C=C and C=N stretching vibrations would also be Raman active.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy or methyl group, or the loss of a methoxy radical (•OCH₃). Fragmentation of the imidazole or phenyl ring could also occur, leading to a series of characteristic daughter ions. High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound by providing its exact mass with high precision, typically to within 5 parts per million (ppm). This technique distinguishes between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₁H₁₂N₂O. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated mass serves as a benchmark for experimental verification. In practice, techniques like Electrospray Ionization (ESI) are often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve high resolution. The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

While specific HRMS data for this compound is not detailed in the reviewed literature, the application of this technique is widely documented for analogous substituted imidazoles. For example, in the characterization of related 2,4-disubstituted imidazoles, HRMS is routinely used to confirm their synthesis. thieme-connect.comnih.gov The experimental 'found' mass is compared to the 'calculated' theoretical mass, and a close match validates the proposed molecular formula. rsc.org This method provides unambiguous confirmation of the compound's elemental makeup, a critical first step in its structural elucidation. nih.gov

| Compound | Molecular Formula | Ion | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) | Reference |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₂N₂O | [M+H]⁺ | 189.1028 | N/A | Theoretical |

| Methyl 2-(m-Tolyl)-1H-imidazole-4-carboxylate | C₁₂H₁₂N₂O₂ | [M+H]⁺ | 217.0977 | 217.0970 | thieme-connect.com |

| 2,4-Diphenyl-1H-imidazole | C₁₅H₁₂N₂ | [M+H]⁺ | 221.1079 | 221.1080 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.

For the phenyl-imidazole class of compounds, single-crystal X-ray diffraction analysis reveals critical structural features. Studies on related molecules, such as 2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine, show that the central imidazole ring is typically planar. iosrjournals.org The analysis also quantifies the spatial relationship between the different ring systems by determining the dihedral angles. For instance, in one methoxyphenyl-diphenyl-imidazole derivative, the dihedral angle between the central imidazole ring and the methoxyphenyl ring was found to be 25.44(1)°. iosrjournals.org

| Parameter | Value |

|---|---|

| Compound | 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.509(3) |

| b (Å) | 18.748(5) |

| c (Å) | 22.016(6) |

| β (°) | 90.844(5) |

| Volume (ų) | 4339.1(2) |

| Z | 8 |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons.

For this compound, the conjugated system involves both the phenyl ring and the imidazole ring. The electronic properties of this system are influenced by the substituents on these rings. UV-Vis spectroscopy can probe transitions such as π→π*, which are common in aromatic and heterocyclic compounds. researchgate.net

Studies on various phenyl-imidazole derivatives demonstrate characteristic absorption bands in the UV region. For example, an investigation of 4-(4,5-diphenyl-1H-imidazole-2-yl) phenol (B47542) showed distinct absorption peaks at 340 nm and 406 nm, which were attributed to π→π* transitions within the molecule. researchgate.net Research on 4-phenyl imidazole and its tautomer, 5-phenyl imidazole, has also utilized UV-Vis spectroscopy to re-examine their S₁←S₀ electronic transitions in the gas phase, providing insight into their excited state structures. researchgate.net The position and intensity of these absorption bands can be influenced by factors such as solvent polarity and the electronic nature of substituents on the aromatic rings. acs.org

| Compound | λmax (nm) | Solvent/Phase | Attributed Transition | Reference |

|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | 340, 406 | DMF | π→π* | researchgate.net |

| 4-phenylimidazole (4-PI) | Not specified | Gas Phase | S₁←S₀ | researchgate.net |

| Triphenyl imidazole-containing polyimides | ~370 | Film | UV cut-off | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely used to predict various properties of chemical compounds.

Geometry Optimization and Conformational Analysis

This subsection would have detailed the most stable three-dimensional structure of 5-methoxy-2-methyl-4-phenyl-1H-imidazole as predicted by DFT calculations. The process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Conformational analysis would explore different spatial arrangements of the molecule (conformers) and their relative energies to identify the most energetically favorable conformation.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational frequency analysis is typically performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared and Raman spectra of the molecule. The Potential Energy Distribution (PED) analysis would be used to assign the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, and torsion of different functional groups within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

This section would have focused on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the compound. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important parameter for determining the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. A smaller gap generally indicates higher reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It would be used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. This analysis quantifies the charge transfer between different parts of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. The MEP map is color-coded, with red typically representing electron-rich regions and blue representing electron-poor regions.

Non-Linear Optical (NLO) Properties Prediction

This section would have presented the predicted non-linear optical properties of this compound. Computational methods can be used to calculate parameters such as the first-order hyperpolarizability (β), which is a measure of the NLO response of a molecule. Compounds with significant NLO properties have potential applications in optoelectronics and photonics.

Photophysical Properties Simulation

The interaction of a molecule with light is fundamental to its potential use in various applications, including as a photosensitizer or in light-emitting devices. Computational methods can simulate these photophysical properties.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the excitation energies and oscillator strengths of electronic transitions, a theoretical UV-Vis spectrum can be generated.

For this compound, a TD-DFT calculation would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. These calculations are often performed in both the gas phase and in various solvents to understand the effect of the environment on the photophysical properties.

Light-Harvesting Efficiency (LHE) Calculations

The light-harvesting efficiency (LHE) is a crucial parameter for molecules intended for use in applications like dye-sensitized solar cells. It quantifies the fraction of incident light that is absorbed by the molecule at a given wavelength. The LHE can be calculated from the oscillator strength (f) obtained from TD-DFT calculations using the formula: LHE = 1 - 10⁻ᶠ. A higher LHE value across the solar spectrum is desirable for efficient light-harvesting applications.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational dynamics, stability, and intermolecular interactions of a compound in different environments.

An MD simulation of this compound could be performed in a solvent, such as water or an organic solvent, to understand its behavior in solution. The simulation would track the trajectory of each atom, providing information on bond lengths, bond angles, and dihedral angles over the simulation period. This can reveal the flexibility of the molecule and its preferred conformations. Furthermore, MD simulations can be used to study how the molecule interacts with other molecules, which is crucial for understanding its behavior in a biological or material context.

Derivatization and Functionalization Strategies

Modification at the Imidazole (B134444) Nitrogen (N1)

The N1 position of the imidazole ring is a primary site for modification due to the presence of a reactive secondary amine. Alkylation of the N1 nitrogen is a common strategy to introduce a variety of substituents, which can influence the molecule's polarity, solubility, and interactions with biological targets.

A widely employed method for the N-alkylation of imidazole derivatives is the reaction with an alkyl halide in the presence of a strong base. drugbank.com Sodium hydride (NaH) is frequently used to deprotonate the imidazole nitrogen, generating a highly nucleophilic imidazolide (B1226674) anion. This anion then readily undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., alkyl bromide or iodide) to yield the corresponding N-alkylated product. drugbank.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being common. derpharmachemica.com

For instance, studies on the N-alkylation of 2-methyl-5-nitro-1H-imidazole have demonstrated that the reaction conditions, including the base, solvent, and temperature, significantly impact the yield of the N1-alkylated product. derpharmachemica.com A systematic investigation of these parameters can allow for the optimization of the synthesis of a diverse library of N1-substituted 5-methoxy-2-methyl-4-phenyl-1H-imidazole derivatives.

Below is an interactive data table illustrating the impact of different reaction conditions on the yield of N-alkylation for a related nitroimidazole, which can serve as a model for optimizing the derivatization of this compound.

Functionalization at the Methoxy (B1213986) Position

The methoxy group at the C5 position of the imidazole ring offers another avenue for derivatization. Cleavage of the methyl ether to yield the corresponding 5-hydroxy derivative provides a versatile intermediate for further functionalization. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). google.com This reaction is typically carried out in an inert solvent such as dichloromethane (B109758) at low temperatures.

Once the 5-hydroxy-2-methyl-4-phenyl-1H-imidazole is obtained, the phenolic hydroxyl group can be subjected to various O-alkylation or O-arylation reactions. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate can introduce a new alkoxy group. researchgate.net This strategy allows for the exploration of a wide range of ether derivatives, which can modulate the compound's lipophilicity and hydrogen bonding capacity.

Substitution on the Methyl Group

The methyl group at the C2 position, while generally less reactive than other sites on the molecule, can also be functionalized. One approach involves the deprotonation of the methyl group using a strong base, such as n-butyllithium, followed by reaction with an electrophile. However, a more common strategy for the functionalization of a 2-methyl group on an imidazole ring is through lithiation of the C2 position after N1-protection, followed by formylation to introduce an aldehyde group. nih.govresearchgate.net

Alternatively, the 2-methyl group could potentially be a site for radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. The resulting 2-(halomethyl) derivative would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups such as amines, azides, or cyanides.

Derivatization of the Phenyl Ring

The phenyl ring at the C4 position is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The methoxy and methyl groups on the imidazole ring are generally considered to be electron-donating, which would activate the phenyl ring towards electrophilic attack, primarily at the ortho and para positions.

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring. masterorganicchemistry.com

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can introduce halogen atoms onto the phenyl ring. libretexts.org

Furthermore, if a halogen atom is introduced onto the phenyl ring, it can serve as a handle for further modifications via cross-coupling reactions. The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid, is a powerful tool for the formation of carbon-carbon bonds and the synthesis of biaryl compounds. nih.govijsrp.org This would allow for the introduction of a second phenyl ring or other aryl or heteroaryl moieties.

The following interactive data table presents a series of 2-substituted-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles, demonstrating the types of substituents that can be introduced and providing their characterization data. While not the exact target molecule, this provides a relevant example of derivatization.

Regiospecific Introduction of New Functional Groups for Targeted Properties

The regiospecific introduction of new functional groups is a key strategy for fine-tuning the biological activity of the this compound scaffold. The choice of which position to modify and which functional group to introduce is often guided by structure-activity relationship (SAR) studies and computational modeling. researchgate.net

For example, in the development of enzyme inhibitors, specific functional groups can be introduced to interact with key amino acid residues in the active site of the target enzyme. Docking experiments can predict favorable interactions, such as hydrogen bonds or hydrophobic interactions, and guide the synthesis of derivatives with enhanced potency. nih.gov

The various derivatization strategies discussed above can be employed in a combinatorial fashion to generate a library of compounds with diverse functional groups at different positions. For instance, N-alkylation at the N1 position can be combined with substitution on the phenyl ring to explore a larger chemical space. The biological evaluation of these derivatives can then provide valuable SAR data, leading to the identification of compounds with optimized properties for a specific therapeutic target.

Advanced Applications in Chemical Sciences

Coordination Chemistry and Ligand Design

There is no available scientific literature detailing the use of 5-methoxy-2-methyl-4-phenyl-1H-imidazole as a ligand in the formation of metal complexes. The coordination behavior of imidazole (B134444) and its derivatives is a subject of considerable interest, as the nitrogen atoms in the heterocyclic ring can act as effective donors for metal ions, leading to the formation of stable complexes. However, studies specifically investigating the coordination properties of this compound, including its binding modes and the properties of its potential metal complexes, have not been reported.

Similarly, the design and synthesis of cyclometalated complexes involving this compound are not described in the current body of scientific work. Cyclometalation, a process involving the formation of a chelate ring containing a metal-carbon bond, is a key strategy in the development of organometallic compounds for applications in areas such as organic light-emitting diodes (OLEDs) and catalysis. While phenyl-imidazole scaffolds are known to be effective ligands for creating such complexes, research has yet to be published on the specific use of the this compound isomer in this context.

Materials Science Applications

In the realm of materials science, the potential of this compound remains unexplored. The development of functional materials with specific optical properties, such as dyes and fluorescent probes, often utilizes heterocyclic compounds. The electronic properties of imidazole derivatives can be tuned by altering substituents, which can influence their absorption and emission characteristics. Nevertheless, there are no published studies on the synthesis or characterization of functional optical materials derived from this compound.

Furthermore, the application of this compound in catalysis and organocatalysis has not been documented. Imidazole-containing molecules can act as catalysts, for instance, as N-heterocyclic carbenes (NHCs) or their precursors, which are widely used in organic synthesis. There is currently no research available that investigates the catalytic activity of this compound or its derivatives.

Finally, the fields of crystal engineering and supramolecular chemistry, which focus on the design and synthesis of solid-state structures with desired properties, have yet to report on this compound. Understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for predicting and controlling the packing of molecules in crystals. However, crystallographic data and studies on the supramolecular assembly of this specific compound are absent from the scientific literature.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthesis Routes

A primary focus of ongoing research in organic chemistry is the development of synthetic methodologies that are not only efficient in terms of yield and purity but also environmentally benign. For a molecule like 5-methoxy-2-methyl-4-phenyl-1H-imidazole, future research would likely concentrate on moving beyond traditional multi-step syntheses that may involve harsh reagents and generate significant waste.

Key areas for development include:

Catalytic Systems: The exploration of novel catalysts, such as those based on earth-abundant metals or organocatalysts, could lead to more efficient and selective reactions. For instance, multicomponent reactions (MCRs) catalyzed by green catalysts are a promising approach for the one-pot synthesis of highly substituted imidazoles. sciepub.combiolmolchem.com

Green Chemistry Principles: The application of green chemistry principles, such as the use of alternative solvents (e.g., water, ionic liquids, or deep eutectic solvents) and energy sources (e.g., microwave or ultrasound irradiation), could significantly reduce the environmental impact of synthesis. ijsrp.org Solvent-free reaction conditions are also a key area of interest for developing sustainable synthetic protocols. sciepub.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for substituted imidazoles could enable more efficient and reproducible production.

The primary challenge in this area is the regioselective synthesis of asymmetrically substituted imidazoles. Achieving precise control over the placement of different substituents on the imidazole (B134444) ring often requires sophisticated protecting group strategies or highly selective catalysts, which can add complexity and cost to the synthesis.

Exploration of Novel Derivatization Pathways for Enhanced Chemical Properties

The functionalization of the imidazole core and its substituents is a powerful strategy for tuning the molecule's physicochemical and biological properties. For this compound, derivatization could be explored at several positions:

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated to introduce a wide range of functional groups. nih.gov This can significantly impact the molecule's solubility, electronic properties, and biological activity.

Modification of Substituents: The methoxy (B1213986), methyl, and phenyl groups offer further opportunities for modification. For example, demethylation of the methoxy group to a hydroxyl group could introduce new hydrogen bonding capabilities. Electrophilic substitution on the phenyl ring could be used to introduce additional functional groups that can modulate the molecule's properties.

Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to attach new aryl or heteroaryl groups to the imidazole core, leading to the creation of more complex molecular architectures with potentially enhanced properties.

Advanced Computational Modeling for Structure-Property Relationship Predictions

Computational chemistry offers powerful tools for understanding and predicting the properties of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling could provide valuable insights into its structure-property relationships.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. nih.gov This information can help in understanding the molecule's reactivity and potential for intermolecular interactions.

Molecular Docking: If the compound is being investigated for biological applications, molecular docking studies can predict its binding affinity and orientation within the active site of a target protein. researchgate.net This can help in identifying potential biological targets and in designing more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related imidazole derivatives, it may be possible to predict the biological activity or other properties of new compounds based on their chemical structure.

The main challenge in computational modeling is the accuracy of the predictions, which depends on the level of theory and the basis set used. Furthermore, for complex biological systems, accurately modeling the dynamic nature of protein-ligand interactions remains a significant hurdle.

Emerging Applications in Interdisciplinary Chemical Fields

The versatile nature of the imidazole scaffold suggests that this compound and its derivatives could find applications in a variety of interdisciplinary fields beyond traditional medicinal chemistry.

Potential emerging applications include:

Materials Science: Phenylimidazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic materials due to their charge-transporting properties. nih.gov The specific substitution pattern of this compound could impart unique photophysical properties that may be of interest in this field.

Catalysis: Imidazole-based compounds can act as ligands for transition metal catalysts or as organocatalysts themselves. The electronic and steric properties of this particular imidazole could be tuned for specific catalytic applications.

Sensing: The imidazole ring can coordinate with metal ions, and the phenyl and methoxy groups can participate in various intermolecular interactions. This suggests that derivatives of this compound could be developed as fluorescent or colorimetric sensors for the detection of specific analytes.

The primary challenge in exploring these emerging applications is the need for interdisciplinary collaboration between synthetic chemists, materials scientists, and engineers. A deep understanding of both the fundamental chemistry of the molecule and the specific requirements of the application is necessary for success.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methoxy-2-methyl-4-phenyl-1H-imidazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzaldehydes with amines under reflux conditions. For example, potassium carbonate and sodium methoxide in methanol/water mixtures are used to facilitate deprotonation and nucleophilic substitution, achieving yields up to 75% . Optimization includes adjusting solvent polarity (e.g., methanol/ethyl acetate biphasic systems) and catalyst ratios (e.g., anhydrous MgCl₂ to stabilize intermediates). Purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirms methoxy/methyl group positions .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches near 1600 cm⁻¹ and C-O stretches from methoxy groups at 1250 cm⁻¹) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers address discrepancies between calculated and observed elemental analysis data for imidazole derivatives?

- Methodological Answer : Discrepancies often arise from incomplete purification or hygroscopic intermediates. Strategies include:

- Repeated Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to remove residual salts or byproducts .

- HPLC Purity Assessment : Employ C18 columns with UV detection (λ = 254 nm) to quantify impurities; purity ≥98% is acceptable for pharmacological studies .

- Mass Spectrometry (HRMS) : Resolve ambiguities by confirming molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z within 5 ppm) .

Q. What strategies are employed to enhance the bioactivity of this compound through structural modifications?

- Methodological Answer :

- Aryl Substitutions : Introduce electron-withdrawing groups (e.g., -F, -Br) at the phenyl ring to improve binding affinity to target proteins. For example, fluorophenyl derivatives show enhanced antibacterial activity in MIC assays .

- Heterocyclic Hybridization : Conjugate with triazole or thiazole moieties to modulate solubility and bioavailability. Docking studies (e.g., using AutoDock Vina) predict binding poses in enzymatic active sites .

- Protonation State Tuning : Adjust pH during synthesis to stabilize zwitterionic forms, which may improve membrane permeability .

Q. How can reaction scalability challenges be mitigated during large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Transition from batch to continuous flow reactors to control exothermic reactions and reduce side product formation .

- Green Solvent Systems : Replace methanol with cyclopentyl methyl ether (CPME) for safer, recyclable solvent use .

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress in real time .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to assign ambiguous nitrogen environments in imidazole rings .

- X-ray Crystallography : Resolve tautomeric forms or stereochemical ambiguities by determining crystal structures .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.